molecular formula C14H23NO2 B1351227 N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide CAS No. 483968-39-4

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B1351227
CAS RN: 483968-39-4
M. Wt: 237.34 g/mol
InChI Key: SJQNRBALVVJKLQ-UHFFFAOYSA-N
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Description

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide (DOBN) is a bicyclic amide that has been studied for its potential applications in synthetic organic chemistry and biochemistry. It is a versatile molecule that can be used as a building block in the synthesis of various compounds, and has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocatalysts. In addition, DOBN has been found to possess biochemical and physiological effects, and has been used in laboratory experiments to investigate its properties.

Scientific Research Applications

Reaction and Synthesis Techniques

  • Advanced Synthesis Techniques : The acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides leads to trans-diacetoxy imides of the norbornane series, demonstrating the compound's utility in complex organic synthesis processes (Palchikov et al., 2010).

  • Catalysis and Oxidation : A practical synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, an active organocatalyst for alcohol oxidation, shows the structural analogs' role in enhancing reaction efficiencies (Shibuya et al., 2009).

  • Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold's modification with different hydrogen bond acceptor systems has been explored for creating high affinity ligands with subtype selectivity for nicotinic acetylcholine receptors, indicating potential biomedical applications (Eibl et al., 2013).

  • Green Synthesis Approaches : The synthesis of gold nanoparticles using 9-borabicyclo[3.3.1]nonane as a reducing agent showcases the compound's utility in nanomaterial production, offering an eco-friendly alternative to traditional methods (Sardar & Shumaker-Parry, 2009).

  • Multicomponent Cascade Reactions : The development of a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions highlights the scaffold's versatility in generating complex molecular structures (Duan et al., 2021).

Chemical Transformations and Applications

  • Chemical Fixation of Carbon Dioxide : N-Heterocyclic olefins, structurally related to the query compound, have been utilized for the chemical fixation of carbon dioxide, showcasing the potential for environmental applications (Saptal & Bhanage, 2016).

  • Synthesis of Bridged Morpholines : Descriptions of the synthesis of related bicyclic structures, like 8-oxa-3-aza-bicyclo[3.2.1]octane, provide insight into methods that could be applied to the synthesis and functionalization of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide derivatives (Zaytsev et al., 2016).

properties

IUPAC Name

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQNRBALVVJKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387829
Record name N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

CAS RN

483968-39-4
Record name N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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